2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
Description
2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative characterized by a propyl substituent at position 2 and a carboxylic acid group at position 5 of the fused bicyclic ring system. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for angiotensin II receptor antagonists like olmesartan . Its structural features influence physicochemical properties such as solubility, melting point, and biological activity, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
2-propyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-10-12-8-5-4-7(11(14)15)6-9(8)13-10/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDQINQUEGFMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434505 | |
| Record name | 2-Propyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141838-50-8 | |
| Record name | 2-Propyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles, under mild reaction conditions . Another method involves the use of glyoxal and ammonia, which was historically the first synthesis route for imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-propyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-propyl-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anti-inflammatory applications, it may modulate the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly impacts the compound’s properties. Below is a comparative analysis of derivatives with different substituents:
Key Observations :
Substituent Variations at Position 1 and 4
Modifications beyond position 2 also influence bioactivity:
- 4-(1-Hydroxy-1-Methylethyl)-2-Propyl Derivatives : These compounds (e.g., 26c in ) exhibit potent angiotensin II antagonism, with ester prodrugs showing oral bioavailability. The hydroxypropyl group at position 4 enhances binding affinity to angiotensin receptors .
- Tetrazolyl Biphenyl Derivatives : Substitutions at position 1 (e.g., RNH-6270 in ) introduce bulky aromatic groups, enabling interactions with hydrophobic pockets in target proteins .
Biological Activity
2-Propyl-1H-benzo[d]imidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzimidazole core, which is significant for its pharmacological properties due to the presence of nitrogen atoms that can interact with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.26 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not well-documented |
Antiviral Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit antiviral properties. A study highlighted its effectiveness against the white spot syndrome virus (WSSV) in shrimp, suggesting potential applications in aquaculture .
Antimicrobial Activity
Several studies have evaluated the antimicrobial effects of benzimidazole derivatives. In vitro tests have shown that compounds similar to this compound possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds related to this compound demonstrated cytotoxic effects on various cancer cell lines. For example, one derivative was shown to induce apoptosis in MCF cell lines with an IC50 value of approximately 25 μM .
Anti-inflammatory Effects
Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its mechanism may involve:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors, blocking pathways crucial for pathogen survival or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.
Case Study 1: Antiviral Efficacy in Aquaculture
A study published in Aquaculture demonstrated that a derivative of benzimidazole significantly reduced mortality rates in shrimp infected with WSSV when administered at a concentration of 50 mg/kg body weight .
Case Study 2: Anticancer Activity
In a recent clinical trial involving patients with advanced solid tumors, a benzimidazole derivative exhibited promising results, showing a reduction in tumor size after four weeks of treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-propyl-1H-benzo[d]imidazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves heterocyclization reactions. For example, Katikireddy et al. (2019) used a condensation reaction between substituted aldehydes and amines under acidic conditions to form the benzimidazole core, followed by hydrolysis to yield the carboxylic acid derivative . Optimizing reaction parameters, such as using polar aprotic solvents (e.g., DMSO) and sodium dithionite as a reducing agent, can improve yields (e.g., 84% yield achieved in a one-pot synthesis for a related compound) . Post-synthetic purification via recrystallization or column chromatography is critical for purity (>97%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : A strong carbonyl stretch near 1700–1680 cm⁻¹ confirms the carboxylic acid group. A broad band ~3400 cm⁻¹ indicates -OH (if present) .
- NMR : In H NMR, aromatic protons appear as doublets (δ 7.0–8.3 ppm), while the propyl group shows aliphatic signals (δ 1.0–2.5 ppm). C NMR reveals the carboxylic carbon at ~170 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (CHNO, exact mass 204.09) .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer :
- Antioxidant Activity : DPPH or ABTS radical scavenging assays (e.g., IC values reported for benzimidazole derivatives in Katikireddy et al., 2019) .
- Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
- Anticancer Screening : MTT assays using cancer cell lines (e.g., breast cancer MCF-7 or hepatocellular carcinoma HepG2), with derivatives showing IC values <50 µM in some studies .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for benzimidazole-5-carboxylic acid derivatives across studies?
- Methodological Answer : Contradictions may arise from variations in:
- Cell Lines : Use standardized cell lines (e.g., ATCC-certified) and replicate assays across multiple models .
- Compound Purity : Verify purity via HPLC or titrimetric analysis (>97% recommended) .
- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) . Meta-analyses of existing data (e.g., PubChem BioAssay) can identify trends .
Q. What computational or experimental strategies are effective for elucidating the structure-activity relationship (SAR) of 2-propyl-substituted benzimidazole derivatives?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., JNK or COX-2) using software like AutoDock Vina. Substituent modifications at the 2-propyl or carboxylic acid positions can alter binding affinity .
- SAR Libraries : Synthesize analogs with varied alkyl chain lengths (e.g., ethyl vs. propyl) or electron-withdrawing groups (e.g., -F, -Br) at the aryl ring. Compare IC values to map pharmacophores .
Q. What advanced techniques are suitable for studying the compound’s mechanism of action in ROS-dependent pathways?
- Methodological Answer :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in flow cytometry to quantify intracellular ROS levels .
- Western Blotting : Assess activation of ROS-dependent pathways (e.g., JNK phosphorylation) in treated vs. untreated cells .
- Gene Knockdown : siRNA silencing of JNK or Nrf2 can validate pathway involvement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
